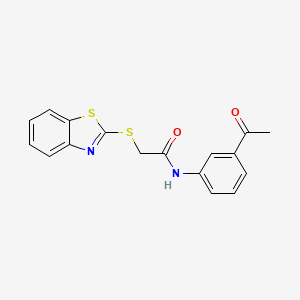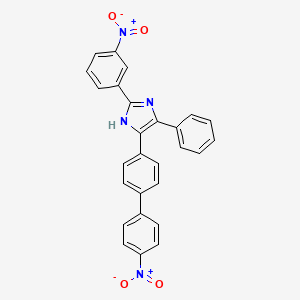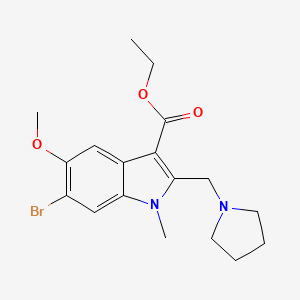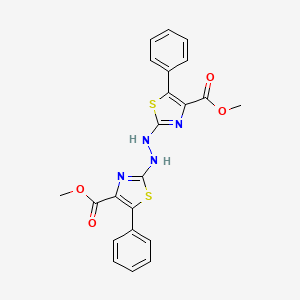![molecular formula C17H15N3O4 B14949583 4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B14949583.png)
4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE is a complex organic compound known for its unique chemical structure and properties This compound is part of the chromenone family, which is characterized by a fused benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(dimethylamino)aniline with 3-nitro-2H-chromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[4-(DIMETHYLAMINO)ANILINO]-3-AMINO-2H-CHROMEN-2-ONE.
Aplicaciones Científicas De Investigación
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(DIMETHYLAMINO)ANILINE: Shares the dimethylamino group but lacks the chromenone structure.
3-NITRO-2H-CHROMEN-2-ONE: Contains the chromenone core but lacks the dimethylaminoaniline moiety.
Uniqueness
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE is unique due to the combination of the chromenone core with both dimethylamino and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H15N3O4 |
|---|---|
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)anilino]-3-nitrochromen-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-19(2)12-9-7-11(8-10-12)18-15-13-5-3-4-6-14(13)24-17(21)16(15)20(22)23/h3-10,18H,1-2H3 |
Clave InChI |
ATFSMNNRUVJXKS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)
![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)

![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)

